molecular formula C10H6N4O2 B2731904 Tetrazolo[1,5-a]quinoline-5-carboxylic acid CAS No. 849542-14-9

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

Cat. No. B2731904
CAS RN: 849542-14-9
M. Wt: 214.184
InChI Key: QBKBTZARDLEVFB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoline-5-carboxylic acid (TQCA) is a heterocyclic compound, which is a type of organic compound that contains a ring of five or more atoms with at least two different atoms in the ring. TQCA is a novel compound that is gaining attention due to its potential applications in the fields of pharmaceuticals and materials science. In particular, TQCA has been studied for its ability to act as a catalyst in organic synthesis, its potential as an inhibitor of certain enzymes, and its potential as a fluorescent probe for biological imaging.

Scientific Research Applications

Anticancer Activity

Tetrazolo[1,5-a]quinoline-5-carboxylic acid derivatives have been evaluated for their anticancer potential. Researchers have studied their effects against various human tumor cell lines, including cervix (SiHa), breast (MDA-MB-231), and pancreatic carcinoma (PANC-1). These derivatives exhibit promising activity, making them potential candidates for further investigation in cancer therapy .

Anti-Inflammatory Properties

The same tetrazolo[1,5-a]quinoline scaffold has been explored for its anti-inflammatory activity. Derivatives bearing various functional groups (such as thiazolidinone, thiazinone, thiazoline, and thiadiazoline moieties) were synthesized and evaluated. These compounds may offer novel anti-inflammatory agents with potential therapeutic applications .

Biological Activities

Tetrazolo[1,5-a]quinoline derivatives exhibit diverse biological activities beyond anticancer and anti-inflammatory effects. While the exact mechanisms are still under investigation, these compounds have shown promise in various assays. Researchers continue to explore their potential in drug discovery and development .

Photochromic Properties

Novel diarylethenes containing tetrazolo[1,5-a]quinoline substituents have been synthesized. These compounds exhibit photochromic properties, changing color upon exposure to specific wavelengths of light. Such materials find applications in optical devices, sensors, and responsive coatings .

properties

IUPAC Name

tetrazolo[1,5-a]quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKBTZARDLEVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]quinoline-5-carboxylic acid

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